molecular formula C10H15NO3S B2376059 N-(4-ethoxyphenyl)ethanesulfonamide CAS No. 57616-19-0

N-(4-ethoxyphenyl)ethanesulfonamide

Cat. No.: B2376059
CAS No.: 57616-19-0
M. Wt: 229.29
InChI Key: QBIODRNAWHXHPW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)ethanesulfonamide is a chemical compound with the molecular formula C10H15NO3S. It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethanesulfonamide group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)ethanesulfonamide typically involves the reaction of 4-ethoxyaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxyaniline+ethanesulfonyl chlorideThis compound+HCl\text{4-ethoxyaniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-ethoxyaniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-ethoxyphenyl)ethanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)ethanesulfonamide
  • N-(4-chlorophenyl)ethanesulfonamide
  • N-(4-bromophenyl)ethanesulfonamide

Uniqueness

N-(4-ethoxyphenyl)ethanesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance its solubility and interaction with specific molecular targets.

Biological Activity

N-(4-ethoxyphenyl)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group attached to a phenyl ring, which influences its solubility and reactivity. The sulfonamide moiety is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folic acid synthesis. This structural similarity underpins the biological activity of the compound.

The primary mechanism of action for this compound involves:

  • Inhibition of Dihydropteroate Synthase : By mimicking PABA, the compound inhibits dihydropteroate synthase, disrupting folic acid synthesis in bacteria, thus exhibiting antimicrobial properties.
  • Potential Anti-inflammatory Effects : The compound may also interact with various cellular pathways that mediate inflammation, although specific pathways are still under investigation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties comparable to other sulfonamides.

Anti-inflammatory Activity

A study highlighted the potential anti-inflammatory effects of sulfonamides, including this compound. It was observed to reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli. This activity is particularly relevant for therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth (MIC values reported)
Anti-inflammatoryReduction in cytokine levels
CytotoxicityPotential cytotoxic effects on cancer cell lines

Case Study: Anticancer Properties

In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. Results indicated that it possesses moderate cytotoxic effects, with IC50 values demonstrating effectiveness against resistant cancer cell lines. The mechanism involved disruption of microtubule formation, leading to cell cycle arrest .

Comparison with Related Compounds

This compound can be compared with other sulfonamide derivatives such as:

CompoundBiological ActivityReference
N-(4-methoxyphenyl)ethanesulfonamideAntimicrobial
N-(4-chlorophenyl)ethanesulfonamideAnticancer
N-(4-bromophenyl)ethanesulfonamideAnti-inflammatory

The presence of the ethoxy group in this compound enhances its solubility and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIODRNAWHXHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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